molecular formula C9H12ClNO B2658098 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine CAS No. 96495-22-6

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine

Cat. No. B2658098
CAS RN: 96495-22-6
M. Wt: 185.65
InChI Key: WXOYNGLGBUBNFN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 g/mol . The IUPAC name for this compound is 2-(4-chloro-3-methoxyphenyl)ethanamine . The compound is also known by other names such as Benzeneethanamine, 4-chloro-3-methoxy- .


Molecular Structure Analysis

The InChI code for 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine is 1S/C9H12ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 . The Canonical SMILES for this compound is COC1=C(C=CC(=C1)CCN)Cl .


Physical And Chemical Properties Analysis

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine has a molecular weight of 185.65 g/mol . It has a XLogP3 value of 1.4 . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 3 rotatable bond counts . The exact mass and monoisotopic mass of the compound is 185.0607417 g/mol . The topological polar surface area of the compound is 35.2 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Kinetics and Mechanisms in Organic Chemistry

  • Kinetics of Reactions with Alicyclic Amines : The study by Castro et al. (2001) explores the kinetics of reactions involving 3-methoxyphenyl thionocarbonates with secondary alicyclic amines, providing insights into reaction mechanisms and rate-determining steps in organic synthesis (Castro et al., 2001).

Environmental and Health Impacts

  • Metabolites of Methoxychlor : Research by Bulger et al. (1985) indicates that methoxychlor, which contains a 4-methoxyphenyl group, can be metabolized into estrogenic products, highlighting the potential environmental and health impacts of such compounds (Bulger et al., 1985).
  • Dechlorination by Bacteria : Satsuma and Masuda (2012) studied the dechlorination of methoxychlor by various bacterial species, shedding light on environmental degradation processes and the bioremediation potential of these bacteria (Satsuma & Masuda, 2012).

Chemical Synthesis and Catalysis

  • Asymmetric Syntheses of Aryl-Pyrrolidines : Wu et al. (1996) describe a method for synthesizing enantioselective 2-aryl-Boc-pyrrolidines, involving compounds with methoxyphenyl groups. This work contributes to the field of asymmetric synthesis and catalysis (Wu et al., 1996).
  • Photoreagents for Protein Crosslinking : Jelenc et al. (1978) proposed 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling, which could be relevant for bioconjugation and biochemical studies (Jelenc et al., 1978).

Polymer and Material Science

  • Polyradical Formation in Polymers : Kurata et al. (2007) explored the formation of aminium polyradicals in polyphenylenevinylene polymers, which could have implications in materials science and electronic applications (Kurata et al., 2007).

Biological and Pharmaceutical Research

  • Folliculogenesis and Hormone Production : Uzumcu et al. (2006) investigated the impact of methoxychlor exposure on ovarian development and anti-Mullerian hormone production, providing insights into endocrine disruption and reproductive health (Uzumcu et al., 2006).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Kaya et al. (2016) conducted studies on the corrosion inhibition performance of various thiazole derivatives on iron, which is significant for materials protection and engineering applications (Kaya et al., 2016).

Safety and Hazards

The safety information for 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine indicates that it has a GHS07 pictogram . The hazard statements for the compound include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOYNGLGBUBNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methoxyphenyl)ethan-1-amine

CAS RN

96495-22-6
Record name 2-(4-chloro-3-methoxyphenyl)ethan-1-amine
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Synthesis routes and methods

Procedure details

1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene (I-86a: 800 mg, 3.74 mmol) in dry THF (10 mL) was reacted with LAH (278 mg, 7.48 mmol) in dry THF (10 mL) to afford 700 mg of the product (100%).
Name
1-Chloro-2-methoxy-4-(2-nitrovinyl)benzene
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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